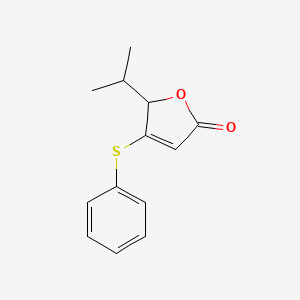
3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one typically involves the reaction of a furan derivative with a phenylsulfanyl reagent under controlled conditions. One common method includes the use of a base-catalyzed reaction where the furan derivative is treated with a phenylsulfanyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as acetonitrile or dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted furan derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The furan ring may also contribute to the compound’s binding affinity and specificity for its targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenylsulfanyl-2H-furan-5-one: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.
3-phenylsulfanyl-2-methyl-2H-furan-5-one: Contains a methyl group instead of a propan-2-yl group, potentially altering its chemical properties and applications.
3-phenylsulfanyl-2-ethyl-2H-furan-5-one: Features an ethyl group, which may influence its solubility and reactivity.
Uniqueness
3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one is unique due to the presence of both the phenylsulfanyl and propan-2-yl groups, which can impart distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
77199-27-0 |
|---|---|
Formule moléculaire |
C13H14O2S |
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one |
InChI |
InChI=1S/C13H14O2S/c1-9(2)13-11(8-12(14)15-13)16-10-6-4-3-5-7-10/h3-9,13H,1-2H3 |
Clé InChI |
LPVKTKGNGDUVOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(=CC(=O)O1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















